molecular formula C23H29N7O B2725050 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone CAS No. 920389-23-7

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone

Cat. No. B2725050
CAS RN: 920389-23-7
M. Wt: 419.533
InChI Key: ACSJITYQSJNVOU-UHFFFAOYSA-N
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Description

This compound is a derivative of the triazolopyrimidine family . It has a molecular weight of 368.27 and a molecular formula of C23H31N7O . The IUPAC name is 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a benzyl group, a triazolopyrimidine ring, and a piperazine ring . The structure also includes a cyclohexyl group and an ethanone group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 649.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a flash point of 346.5±31.5 °C . The compound has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Anticancer Agents

The compound has been used in the synthesis of potent EGFR targeting anticancer agents . The synthesized compounds were tested for cytotoxicity against MCF-7 and A-549 in vitro . Among all the synthesized compounds, some showed potent anticancer activity .

2. Inhibitory Activity Against Tyrosine Kinase EGFR Proteins A series of novel fused [1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine linked 1,2,3-triazoles with promising inhibitory activity against the tyrosine kinase EGFR proteins were developed and synthesized as prospective anticancer medicines against MCF-7 and A-549 cancer cells .

Antiproliferative Agents

A series of [1,2,3]triazolo [4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized and evaluated for their antiproliferative activity against several cancer cell lines of different origins . Especially, some compounds showed the most potent antiproliferative activity as well as good selectivity between cancer and normal cells .

Inhibition of Colony Formation

Some compounds evidently inhibited the colony formation of MGC-803 cells . This suggests that the compound could be used in research related to the inhibition of cancer cell proliferation.

Induction of Apoptosis

The compound could induce apoptosis of MGC-803 cells probably through the mitochondrial pathway accompanied with decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 . This indicates its potential use in research related to the induction of apoptosis in cancer cells.

LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . This suggests that the compound could be used in research related to the development of new LSD1 inhibitors.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its possible applications in medicinal chemistry .

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-cyclohexylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O/c31-20(15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)16-19-9-5-2-6-10-19/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJITYQSJNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone

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